Product packaging for 2-(2,4-dichlorophenyl)-1H-indole(Cat. No.:CAS No. 76869-15-3)

2-(2,4-dichlorophenyl)-1H-indole

Cat. No.: B3012262
CAS No.: 76869-15-3
M. Wt: 262.13
InChI Key: ZFEKXOOYILRYEW-UHFFFAOYSA-N
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Description

Historical Context and Pharmacological Significance of Indole (B1671886) Derivatives

The indole scaffold, a bicyclic aromatic heterocycle, has been a cornerstone of chemical and medical research since its initial isolation from the indigo (B80030) dye in the 19th century. Its name is a fusion of "indigo" and "oleum," reflecting its historical origins. The profound pharmacological importance of indole derivatives was first recognized through the study of natural products. The discovery of auxin (indole-3-acetic acid) as a crucial plant growth hormone, and the potent physiological activities of tryptamine-derived alkaloids such as the neurotransmitter serotonin (B10506) and the sleep-regulating hormone melatonin, underscored the diverse biological functions of this heterocyclic system.

These foundational discoveries catalyzed extensive research into the synthesis and biological assessment of novel indole-containing molecules. The pharmacological reach of indole derivatives is remarkably broad, with applications across numerous therapeutic fields. A multitude of approved pharmaceuticals and clinical trial candidates feature the indole core, a testament to its versatility in drug design. Prominent examples include the anti-inflammatory drug indomethacin (B1671933) and the anti-migraine triptan class of drugs, such as sumatriptan. The indole ring's capacity to mimic the amino acid tryptophan enables it to interact with a wide array of biological targets, leading to the development of compounds with antimicrobial, antiviral, anticancer, and antioxidant properties. nih.govscirp.orgnih.gov

Overview of Dichlorophenyl-Substituted Indole Derivatives in Chemical Biology

In medicinal chemistry, the strategic modification of the indole scaffold with various substituents is a well-established method for fine-tuning pharmacological activity and pharmacokinetic properties. The incorporation of a dichlorophenyl group has proven to be a particularly effective strategy. The electronegative and lipophilic nature of chlorine atoms can substantially alter the electronic and steric characteristics of the molecule, thereby influencing its interactions with biological targets. ontosight.ai

Dichlorophenyl-substituted indole derivatives have been identified as a versatile class of compounds with a wide spectrum of biological activities. The specific positioning of the chlorine atoms on the phenyl ring and the point of attachment to the indole nucleus are critical determinants of the resulting biological effects. These derivatives have shown significant potential as anticancer agents, by inducing cytotoxicity in various cancer cell lines, and as antimicrobial agents against a range of bacterial and fungal pathogens. nih.govnih.govdergipark.org.tr Furthermore, their structural features make them ideal candidates for the design of specific enzyme inhibitors, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Scope and Research Focus on 2-(2,4-Dichlorophenyl)-1H-indole and Analogues

This article provides a focused analysis of the chemical compound this compound and its closely related analogues. The primary aim is to present a detailed overview of the current body of research on this specific molecule, covering its synthesis, chemical characteristics, and, most significantly, its documented biological activities. The research focus is on understanding the specific contributions of the 2,4-dichlorophenyl substituent at the 2-position of the indole ring to the observed biological effects. A comparative analysis with structurally similar analogues is included to provide a broader context and to elucidate structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2N B3012262 2-(2,4-dichlorophenyl)-1H-indole CAS No. 76869-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEKXOOYILRYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Indole Systems

Established Synthetic Pathways for Indole (B1671886) Derivatives

The construction of the indole ring system can be achieved through several well-known named reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone. researchgate.netwikipedia.org

For the synthesis of 2-(2,4-dichlorophenyl)-1H-indole, the logical starting materials would be phenylhydrazine and 1-(2,4-dichlorophenyl)ethan-1-one. The general mechanism proceeds through the formation of the corresponding phenylhydrazone, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid), undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. researchgate.netwikipedia.org Microwave irradiation has been shown to enhance reaction efficiency, increasing yields and reducing reaction times compared to conventional heating. researchgate.net

A specific synthesis of 5-nitro-2-phenyl-1H-indole has been reported, which could be conceptually adapted. nih.gov Furthermore, studies on the synthesis of various 2-arylindoles demonstrate the broad applicability of the Fischer method for this class of compounds. japsonline.com

Table 1: Representative Conditions for Fischer Indole Synthesis of 2-Arylindoles

Phenylhydrazine ReactantKetone ReactantCatalyst/SolventConditionsProductYieldReference
PhenylhydrazineAcetophenoneAcetic acid/Ethanol80 °C2-Phenylindole (B188600)Good core.ac.uk
2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HClSubstituted AcetophenonesPolyphosphoric AcidThermal2-Aryl-indolyl-ethanesulfonamide derivatives76% researchgate.net
PhenylhydrazineAcetoneNot specifiedNot specified2-Methylindole66% japsonline.com

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgresearchgate.net A key limitation is the requirement for a substituent at the ortho position of the nitroarene, as the reaction is often unsuccessful otherwise. wikipedia.orgchemeurope.com The steric bulk of this ortho group facilitates the crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

To synthesize this compound using this method, a potential starting material would be 1,3-dichloro-2-nitrobenzene. The reaction requires three equivalents of the vinyl Grignard reagent. wikipedia.orgchemeurope.com The mechanism involves the initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.org This intermediate reacts with a second equivalent of the Grignard reagent, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclizes, and finally, after reacting with a third equivalent of the Grignard reagent and subsequent workup, yields the indole. wikipedia.org A modification by Dobbs uses a transient ortho-bromo directing group, which is later removed, expanding the scope to include 7-unsubstituted indoles. wikipedia.orgwordpress.com

Table 2: Key Features of the Bartoli Indole Synthesis

FeatureDescriptionReference
Nitroarene Substrate Must have an ortho-substituent. wikipedia.orgresearchgate.net
Reagent Vinyl Grignard reagent (3 equivalents). wikipedia.org
Key Advantage Excellent route to 7-substituted indoles and can create indoles substituted on both rings. researchgate.netchemeurope.com
Dobbs Modification Uses a removable ortho-bromo group to allow for the synthesis of 7-unsubstituted indoles. wikipedia.orgwordpress.com

Reissert Indole Synthesis

The Reissert synthesis is another classical method that builds the indole ring from an o-nitrotoluene derivative. wikipedia.org The process involves the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (typically potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgpcbiochemres.com This intermediate is then subjected to reductive cyclization, commonly using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org The final step is a decarboxylation, usually achieved by heating, to afford the target indole. wikipedia.org

For the synthesis of this compound, this pathway is less direct. It would first require the synthesis of this compound-3-carboxylic acid, which would then be decarboxylated. The Reissert reaction is generally more suited for preparing indoles with a substituent at the 2-position derived from the initial condensation, primarily indole-2-carboxylic acids. core.ac.ukwikipedia.org

Table 3: General Steps of the Reissert Indole Synthesis

StepReactionReagentsIntermediate/ProductReference
1Condensationo-Nitrotoluene, Diethyl oxalate, Potassium ethoxideEthyl o-nitrophenylpyruvate wikipedia.orgpcbiochemres.com
2Reductive CyclizationZinc, Acetic AcidIndole-2-carboxylic acid wikipedia.org
3DecarboxylationHeatIndole wikipedia.org

Leimgruber–Batcho Indole Synthesis

The Leimgruber–Batcho synthesis is a highly versatile and popular method for preparing indoles, particularly those with substituents on the benzene (B151609) ring but unsubstituted at the C2 and C3 positions. wikipedia.orgcore.ac.uk It begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgclockss.org This intermediate undergoes reductive cyclization using reagents like Raney nickel and hydrazine, or palladium on carbon (Pd/C), to yield the indole. wikipedia.orgrsc.org

While typically used for indoles unsubstituted at the C2 position, modifications exist. The intermediate enamine can be acylated and then cyclized to produce 2-substituted indoles. clockss.org For instance, treatment of the β-dimethylamino-2-nitrostyrene with an acyl chloride (like 2-fluorobenzoyl chloride), followed by hydrolysis, deformylation, and reduction with sodium hydrosulfite, can furnish 2-arylindoles. clockss.org This modified approach could potentially be adapted for the synthesis of this compound.

Table 4: Leimgruber-Batcho Synthesis Overview

StepReactionReagentsIntermediate/ProductReference
1Enamine Formationo-Nitrotoluene, DMFDMAβ-Dimethylamino-2-nitrostyrene wikipedia.orgclockss.org
2Reductive CyclizationH₂, Raney Ni or Pd/CIndole wikipedia.org
2 (Modified)Acylation & CyclizationAcyl chloride, then reducing agent2-Substituted Indole clockss.org

Cadogan Indole Synthesis

The Cadogan (or Cadogan-Sundberg) indole synthesis involves the deoxygenative cyclization of o-nitrostyrenes or o-nitrostilbenes using trivalent phosphorus reagents, most commonly triethyl phosphite (B83602). researchgate.netwikipedia.org The reaction proceeds through the reduction of the nitro group to a nitroso and then likely to a nitrene intermediate, which cyclizes onto the adjacent alkene to form the indole ring. wikipedia.orguninsubria.it

This method is particularly effective for preparing 2-substituted and 2-arylindoles from the corresponding o-nitrostilbenes. researchgate.net To prepare this compound, the required precursor would be 2',4'-dichloro-2-nitrostilbene. This precursor could be synthesized, for example, via a palladium-catalyzed reaction between N-tosylhydrazone and 2-nitrobenzyl bromide. rsc.org The subsequent cyclization with triethyl phosphite would yield the target indole. rsc.orgwikipedia.org Microwave heating has been shown to significantly accelerate the reaction. researchgate.net

Table 5: Cadogan-Sundberg Synthesis for 2-Arylindoles

PrecursorReagentKey IntermediateProductReference
o-NitrostilbeneTriethyl phosphiteNitrene (postulated)2-Arylindole researchgate.netrsc.orgwikipedia.org
2-Nitrobenzyl bromide + N-TosylhydrazonePd₂(dba)₃·CHCl₃, P(2-furyl)₃ortho-Nitrostilbene2-Arylindole rsc.org

Bischler-Mohlau Indole Synthesis

The Bischler-Mohlau synthesis is a classic method that forms a 2-arylindole from the reaction of an α-halo-ketone (specifically an α-bromo-acetophenone) with an excess of an aniline (B41778). wikipedia.orgchemeurope.com Despite its long history, the reaction can be limited by harsh conditions and potentially low yields. wikipedia.org

For the synthesis of this compound, the reactants would be aniline and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. The mechanism is thought to involve the initial formation of an α-anilino-ketone intermediate, which then reacts with a second molecule of aniline. chemeurope.comnih.gov Subsequent intramolecular electrophilic cyclization and aromatization (via tautomerization) yields the 2-arylindole product. wikipedia.org Modern modifications, such as using lithium bromide as a catalyst or employing microwave irradiation, have been developed to provide milder reaction conditions. wikipedia.orgchemeurope.com

Table 6: General Reaction for Bischler-Mohlau Synthesis

Ketone ReactantAniline ReactantConditionsProductReference
α-Bromo-acetophenoneAniline (excess)Heat2-Arylindole wikipedia.orgresearchgate.net
Phenacyl bromidesAnilinesNaHCO₃, Microwave2-Arylindoles organic-chemistry.org

Modern Approaches in Indole Derivative Synthesis

Contemporary synthetic chemistry offers a diverse toolkit for the construction of complex heterocyclic systems like this compound. These methods often leverage metal catalysis, novel reaction pathways, and principles of green chemistry to achieve high yields and functional group tolerance under milder conditions.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium and copper, are central to many modern indole syntheses. These catalysts facilitate key bond-forming steps, such as C-C and C-N cross-coupling, which are essential for constructing the indole ring.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for synthesizing 2-arylindoles. One prominent strategy involves the tandem addition and cyclization of potassium aryltrifluoroborates with aliphatic nitriles in an aqueous medium, which is considered an environmentally benign approach. rsc.orgresearchgate.net Another powerful method is the palladium-catalyzed dual α-arylation of silyl (B83357) enol ethers derived from enones. rsc.org This strategy allows for the sequential introduction of two different aryl groups. For the synthesis of this compound, this could involve the reaction of an appropriately substituted aniline with a precursor arylated with the 2,4-dichlorophenyl group. thieme-connect.com Domino reactions involving palladium-catalyzed isocyanide insertion and subsequent cyclization also provide a route to functionalized 2-arylindoles. nih.gov

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. Copper(I) iodide (CuI), often in combination with ligands like N,N'-dimethylethylenediamine (DMEDA), can catalyze the N-arylation of 2-arylindoles. While this reaction functionalizes the indole nitrogen, related copper-catalyzed methods are used for the primary ring synthesis. For instance, a domino process involving the reaction of 2-haloanilines with 1,3-dicarbonyl compounds under ligand-free copper catalysis provides a general and atom-economical route to polysubstituted indoles. organic-chemistry.org Copper is also used in the enantioselective C-H arylation between 2-arylindoles and hypervalent iodine reagents, highlighting its utility in creating chiral indole derivatives. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 2-Arylindoles

Catalyst System Reactants Key Features Ref
Palladium(II) acetate (B1210297) / DtBPF TES-enol ether, Aryl halide, N-Alkyl-o-haloaniline Dual α-arylation strategy; good yields and regioselectivity. thieme-connect.com
Palladium catalyst Potassium aryltrifluoroborates, Aliphatic nitriles Tandem addition/cyclization; aqueous medium. rsc.orgresearchgate.net
Copper(I) iodide / DMEDA 2-Arylindole, Aryl halide N-arylation of pre-formed indoles; mild conditions.
Rhodium(III) chloride / Copper(II) acetate N-Aryl-2-aminopyridine, Propargyl alcohol C-H/C-C activation and cascade annulation. acs.orgacs.org

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for synthesizing and functionalizing indoles, as it avoids the need for pre-functionalized starting materials. chim.it These reactions can selectively form C-C or C-X bonds at various positions on the indole ring.

For the synthesis of 2-arylindoles like this compound, C-H activation can be employed in several ways. One approach is the direct C-2 arylation of an indole precursor. Palladium-catalyzed double C-H activation can couple indoles with arenes to form 2-arylated products. chim.it A bimetallic rhodium/copper system has been used to catalyze the annulative coupling of N-aryl-2-aminopyridines with propargyl alcohols, proceeding through a pyridine-directed ortho C(sp²)–H bond activation and C-C bond cleavage to yield 2-arylindoles. acs.orgacs.org Ruthenium catalysts have also been utilized for C-H activation to construct indole scaffolds under mild conditions. mdpi.com The directing group strategy is often crucial for achieving regioselectivity, enabling functionalization at less reactive positions of the indole core. researchgate.net

Table 2: C-H Activation Strategies for 2-Arylindole Synthesis

Catalyst/System Strategy Key Features Ref
Palladium(II) acetate / AgOAc C-2 arylation of indoles with arenes Direct double C-H activation. chim.it
[Cp*RhCl₂]₂ / Cu(OAc)₂ Annulative coupling via C-H/C-C activation Pyridine directing group; broad substrate scope. acs.org
Rhodium(III) catalyst C-H amidation of 2-arylindoles Direct route to fused systems like indolo[1,2-c]quinazolines. nsf.gov
Ruthenium catalyst Various Construction and site-specific modification of indole scaffolds. mdpi.com

Domino and Multicomponent Reactions

Domino (or cascade) and multicomponent reactions (MCRs) are highly efficient processes that allow the construction of complex molecules like this compound in a single operation. These reactions minimize waste, time, and resources by combining multiple bond-forming events in one sequence without isolating intermediates.

A copper-catalyzed domino reaction has been developed for the synthesis of 2-arylquinazolin-4-amines starting from 2-arylindoles and TMSN₃, which proceeds through a cascade of diazidation, denitrogenation, and ring expansion. rsc.org Palladium-catalyzed domino reactions are also prevalent, such as a process involving C,N-coupling, carbonylation, and Suzuki coupling to generate complex indole derivatives. beilstein-journals.org

Multicomponent reactions are particularly powerful for creating molecular diversity. For example, a four-component reaction involving 2-arylindole-3-carbaldehydes, anilines, benzil, and ammonium (B1175870) acetate has been used to synthesize indole-based tetra-arylimidazoles. nih.gov While this example modifies a pre-existing indole, other MCRs construct the indole ring itself. The synthesis of 2-arylindoles can be achieved through such strategies by combining an aniline, a ketone, and other components in a single pot.

One-Pot and Tandem Methodologies

One-pot and tandem reactions are conceptually similar to domino reactions and represent a cornerstone of modern synthetic efficiency. These processes involve sequential transformations in a single reaction vessel, avoiding purification of intermediates.

A notable one-pot synthesis of 2-arylindoles is a variation of the Bischler synthesis, which can be performed under solvent-free, microwave-assisted conditions. thieme-connect.comthieme-connect.com This method involves the reaction of anilines and phenacyl bromides, and a one-pot approach where a 2:1 mixture of the aniline and phenacyl bromide is irradiated improves yields significantly (52-75%). thieme-connect.comorganic-chemistry.org

Palladium-catalyzed tandem processes are also well-established. A versatile route to 2-arylindoles uses a palladium-catalyzed cyclization of phenylglyoxal (B86788) and anilines under reductive conditions. researchgate.net This methodology involves a four-step tandem reaction with high regioselectivity. researchgate.net Another innovative, transition-metal-free tandem method for synthesizing N-methyl-2-arylindoles utilizes a mixed base system of LiN(SiMe₃)₂ and CsF to mediate a Madelung-type indole synthesis under milder conditions than the classic reaction. organic-chemistry.org

Photochemical and Electrochemical Synthesis Techniques

Photochemical and electrochemical methods offer unique, green alternatives for synthesis, using light or electricity as traceless reagents to drive reactions.

Electrochemical Synthesis: Electrosynthesis has been applied to the transformation of 2-arylindoles into other complex heterocycles. For example, an electrochemical method has been developed to synthesize 2-aryl-3-(2-aminoaryl)quinoxalines from 2-arylindoles and 1,2-diaminoarenes. acs.orgnih.gov This reaction proceeds via the in situ generation of a 2-arylindole-3-one through oxidative dearomatization. acs.orgnih.gov Similarly, the electrochemical oxidative addition of various nucleophiles to 2-arylindoles can generate C2-heteroquaternary indolin-3-ones. nih.govacs.org While these examples demonstrate the reactivity of the 2-arylindole scaffold under electrochemical conditions, the direct electrochemical synthesis of the indole ring itself is an area of ongoing development.

Photochemical Synthesis: Photochemistry has been used to synthesize derivatives of 2-phenyl indole. In one study, various derivatives were prepared from 2-phenyl-1H-indole-3-carbaldehyde under photochemical conditions. nih.gov The development of photoredox catalysis has also enabled new synthetic pathways. For instance, the combination of photoredox and enzymatic catalysis has been used for the one-pot synthesis of 2,2-disubstituted indol-3-ones from 2-arylindoles. researchgate.net Like electrochemistry, the direct photochemical construction of the this compound core is a less common but emerging area of research.

Green Chemistry Methodologies for Indole Formation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of alternative energy sources (microwaves), environmentally benign solvents (water), and solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 2-arylindoles. A microwave-assisted, solvent-free Bischler indole synthesis provides a mild and environmentally friendly method, reducing reaction times from hours to seconds. thieme-connect.comorganic-chemistry.org This one-pot variation, reacting anilines directly with phenacyl bromides, improves yields and simplifies the procedure. thieme-connect.comorganic-chemistry.org The Fischer indole synthesis has also been adapted to microwave conditions, allowing for the rapid and regioselective synthesis of various indole derivatives in high yields. nih.govresearchgate.net

Aqueous Media and Solvent-Free Reactions: The use of water as a reaction solvent is a major goal of green chemistry. An efficient protocol for constructing 2-arylindoles via a palladium-catalyzed tandem addition/cyclization has been successfully demonstrated in an aqueous medium. rsc.orgresearchgate.net As mentioned, solid-state reactions performed without any solvent, often assisted by microwave irradiation, represent another key green methodology for 2-arylindole synthesis. organic-chemistry.org These approaches not only reduce environmental impact but can also lead to improved yields and simplified product isolation.

Table 3: Green Chemistry Approaches for 2-Arylindole Synthesis

Methodology Specifics Advantages Ref
Microwave-Assisted Synthesis Bischler indole synthesis; Fischer indole synthesis Rapid reaction times, solvent-free, improved yields. thieme-connect.comorganic-chemistry.orgnih.gov
Aqueous Media Synthesis Palladium-catalyzed tandem addition/cyclization Environmentally benign solvent, high efficiency. rsc.orgresearchgate.net
Solvent-Free Reaction Solid-state reaction of anilines and phenacyl bromides Avoids organic solvents, environmentally friendly. organic-chemistry.org

Specific Synthetic Considerations for this compound and Analogues

The construction of the this compound scaffold requires strategic planning to ensure the correct placement of the dichlorophenyl group and to allow for further modifications of the indole ring.

Strategies for Incorporating the Dichlorophenyl Moiety

Several synthetic routes are available for the introduction of an aryl group at the C-2 position of an indole.

One of the most classic and versatile methods is the Fischer indole synthesis . chem-station.comthermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org To synthesize this compound, one would typically start with (2,4-dichlorophenyl)hydrazine (B84532) and a suitable ketone or aldehyde that can provide the remaining atoms for the indole ring. nih.govcdnsciencepub.com For instance, the reaction of (2,4-dichlorophenyl)hydrazine with an appropriate carbonyl compound under acidic conditions leads to the formation of the desired indole. thermofisher.comwikipedia.org The choice of the acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgnih.gov

Palladium-catalyzed cross-coupling reactions offer a more modern and highly efficient alternative. rsc.orgresearchgate.net These methods typically involve the coupling of an indole derivative with an aryl halide. For instance, a pre-functionalized indole, such as 2-bromoindole, can be coupled with 2,4-dichlorophenylboronic acid in a Suzuki coupling. Conversely, an N-protected indole can be directly arylated at the C-2 position using a 2,4-dichlorophenyl halide in the presence of a palladium catalyst. acs.orgthieme-connect.com Palladium-catalyzed reactions often exhibit high regioselectivity and functional group tolerance. rsc.orgnih.gov Recent advancements have even enabled these reactions to be carried out in environmentally benign aqueous media. rsc.orgresearchgate.net

Another approach involves the reaction of ethyl indole-2-carboxylate (B1230498) with 2,4-dichlorobenzaldehyde (B42875) in the presence of hydrochloric acid to produce diethyl 3,3'-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate). iucr.org Additionally, a microwave-assisted Fischer indole synthesis has been developed for the regioselective synthesis of related thieno[3,2-b]indoles, including a 2-(2,4-dichlorophenyl) derivative. nih.gov

Regioselective Functionalization at Indole C-2 and C-3 Positions

The indole nucleus possesses two primary sites for electrophilic substitution: the C-2 and C-3 positions. The regioselectivity of functionalization is highly dependent on the reaction conditions and the nature of the substituents already present on the indole ring.

Generally, electrophilic attack on an N-unprotected indole preferentially occurs at the C-3 position due to the higher electron density. However, the introduction of a bulky substituent at the C-2 position, such as the 2,4-dichlorophenyl group, can sterically hinder attack at C-3, thereby influencing the regioselectivity of subsequent reactions.

For direct C-H functionalization, the choice of catalyst and oxidant can control the site of arylation. beilstein-journals.orgscispace.com For example, with N-acetylindoles, using Cu(OAc)₂ as the oxidant favors C-3 arylation, while AgOAc promotes C-2 arylation. scispace.com The directing-group ability of a substituent on the indole nitrogen can also be exploited to achieve high regioselectivity for C-2 functionalization. beilstein-journals.org Mechanistic studies suggest that direct palladation can occur at the C-2 position, sometimes following an initial electrophilic attack at C-3 and subsequent migration of the palladium species. acs.org

In the context of this compound, further functionalization at the C-3 position can be achieved through various reactions. For example, Vilsmeier-Haack formylation would introduce a formyl group at the C-3 position. nih.gov Subsequent reactions on this new functional group can lead to a diverse array of derivatives.

Formation of Hybrid Molecules Incorporating Dichlorophenyl Indole Scaffolds

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules with potential biological activities. These hybrid molecules often combine the indole core with other heterocyclic systems.

For instance, a novel 1,2,4-triazole-indole hybrid molecule, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, has been synthesized and explored for its antifungal properties. researchgate.netnih.govnih.gov This demonstrates how the dichlorophenyl indole moiety can be integrated into a larger molecular framework. The synthesis of such hybrids can involve multi-step sequences where the pre-formed indole is further elaborated. researchgate.net

Other examples include the synthesis of N-(5-((1H-indol-3-yl)methyl)-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)acrylamide and 1-(3-((5-((1H-indol-3-yl)methyl)-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, which have been investigated for their anti-inflammatory and analgesic activities. orientjchem.org The synthesis of 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has also been reported. rawdatalibrary.net These examples underscore the versatility of the dichlorophenyl indole scaffold in constructing diverse chemical entities.

Spectroscopic and Structural Characterization Techniques in Synthetic Research

The unambiguous identification and structural elucidation of newly synthesized compounds like this compound are crucial. NMR and IR spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra of this compound would exhibit characteristic signals for the protons of the indole ring and the dichlorophenyl group. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm). The protons on the benzene ring of the indole and the dichlorophenyl moiety would show complex splitting patterns in the aromatic region (typically 7.0-8.0 ppm). For example, in a related compound, 3,3'-((2,4-dichlorophenyl)methylene)bis(1H-indole), the aromatic protons appear in the range of 7.15-7.94 ppm. rsc.org

¹³C NMR spectra provide information on the carbon skeleton. The spectrum of this compound would show distinct signals for each carbon atom. The chemical shifts of the carbons in the indole ring and the dichlorophenyl group are influenced by their electronic environment. For instance, the carbon atoms attached to the chlorine atoms in the dichlorophenyl ring would have their resonances shifted downfield.

The following table provides a general idea of the expected chemical shifts, though specific values can vary based on the solvent and other experimental conditions.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Indole NH> 8.0 (broad singlet)Indole C-2> 135
Aromatic CH7.0 - 8.0 (multiplets)Indole C-3~100-110
Aromatic C110 - 140
C-Cl> 130

Note: These are generalized expected values and can vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the N-H stretch of the indole ring, which typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Indole N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
C-ClStretch< 800

Note: These are generalized expected values and can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of its constituent aromatic rings and the bonds connecting them.

The molecular formula for this compound is C₁₄H₉Cl₂N, yielding a monoisotopic mass of approximately 261.02 Da. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern caused by the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1. Consequently, the molecular ion region for this compound is expected to exhibit a characteristic cluster of peaks:

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

[M+2]⁺: A peak two mass units higher, corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl. This peak's intensity is expected to be about 65% of the [M]⁺ peak.

[M+4]⁺: A peak four mass units higher, corresponding to the molecule with two ³⁷Cl isotopes. Its intensity is expected to be about 10% of the [M]⁺ peak.

This distinctive M:M+2:M+4 pattern provides unambiguous evidence for the presence of two chlorine atoms in the molecule.

Upon ionization, typically through electron impact (EI), the molecular ion undergoes fragmentation. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For 2-aryl indoles, fragmentation often involves the cleavage of the bond between the indole and the phenyl ring, as well as characteristic fissions within the indole ring itself. While a specific spectrum for this compound is not detailed in foundational literature, the expected fragmentation can be inferred from studies on related 2-arylindoles. researchgate.netjapsonline.com

A primary fragmentation event would be the cleavage of the C-C bond between the two aromatic systems. Other significant fragmentation pathways for indole derivatives often include the loss of small, stable molecules like hydrogen cyanide (HCN) from the indole ring. acs.org The dichlorophenyl fragment may also lose chlorine atoms or a molecule of HCl.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonFormula of FragmentNotes
261/263/265[M]⁺ (Molecular Ion)[C₁₄H₉Cl₂N]⁺The characteristic isotopic cluster for a dichlorinated compound.
226/228[M - Cl]⁺[C₁₄H₉ClN]⁺Loss of a single chlorine radical from the molecular ion.
190[M - Cl₂ - H]⁺[C₁₄H₈N]⁺Loss of both chlorine atoms and a hydrogen radical.
164[C₁₃H₈N]⁺[M - C₆H₃Cl₂ + C₅H₃]⁺Complex rearrangement and fragmentation.
145/147[C₆H₃Cl₂]⁺[C₆H₃Cl₂]⁺Dichlorophenyl cation.
116[C₈H₆N]⁺[C₈H₆N]⁺Indole fragment after loss of the dichlorophenyl group.

This table is based on theoretical fragmentation patterns for 2-arylindoles and has been constructed for illustrative purposes.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's stereochemistry and packing in the crystal lattice.

Table 2: Representative Crystallographic Data for a 2-Arylindole Analog

ParameterValue
Compound 2-Phenylindole
Formula C₁₄H₁₁N
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 17.58
b (Å) 5.71
c (Å) 20.33
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2041.5
Z (Molecules/Unit Cell) 8
Dihedral Angle (Indole/Phenyl) ~35-45°

Note: The data presented in this table is for the related compound 2-phenylindole and serves as a representative example to illustrate the type of structural information obtained from an XRD analysis. nih.govnih.gov The specific cell parameters and space group for this compound would differ.

Biological Activities and Mechanistic Investigations of 2 2,4 Dichlorophenyl 1h Indole Derivatives

Antineoplastic and Antiproliferative Potentials

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of 2-(2,4-dichlorophenyl)-1H-indole. These compounds have shown promise in inhibiting the growth of cancer cells through various mechanisms.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

The initial step in evaluating the anticancer potential of these derivatives involves testing their toxicity against various human cancer cell lines in a laboratory setting. These in vitro assays provide crucial data on the concentration of the compound required to inhibit the growth of or kill cancer cells.

Several studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines, including:

Hep-G2 (Liver Cancer): Some indole-curcumin derivatives have been tested against Hep-2 cells, showing notable anticancer activity. mdpi.com Additionally, certain indole-based compounds have shown potent antiproliferative properties against HepG2 and Hep3B cell lines. mdpi.com A series of indole-1,2,4-triazole-based acetamides also demonstrated good to excellent anti-Hep-G2 cancer potential. nih.gov

MCF-7 (Breast Cancer): Arylthioindole (ATI) derivatives have proven to be potent inhibitors of cancer cell growth, with one derivative showing an IC₅₀ of 52 nM against MCF-7 cells. nih.gov Novel combretastatin (B1194345) analogues bearing an indole (B1671886) moiety have also shown significant anticancer activity against MCF-7 cells. nih.gov Furthermore, certain indole-based Bcl-2 inhibitors have demonstrated potent activity against MCF-7 breast cancer cells. mdpi.com

A549 (Lung Cancer): Indole-based Bcl-2 inhibitors have shown potent activity against A549 lung cancer cells. mdpi.com A novel series of indole derivatives containing a penta-heterocycles scaffold were synthesized and evaluated as novel anticancer agents towards A549 cells, with one compound showing a potent IC₅₀ value. nih.govtandfonline.com

MDA-MB-231 (Breast Cancer): While specific data on this compound derivatives against MDA-MB-231 is not readily available in the provided search results, studies on other indole derivatives have shown their potential against this cell line. For instance, functional inhibition of MCT4, a key protein in the metabolic reprogramming of hypoxic tumor cells, was investigated in MDA-MB-231 cells. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Arylthioindole (ATI) derivative 3MCF-70.052 nih.gov
Combretastatin analogue 2dMCF-70.37 nih.gov
Indole-based Bcl-2 inhibitor 30A5490.73 mdpi.com
Indole-based Bcl-2 inhibitor 30MCF-70.83 mdpi.com
Indole-curcumin derivative 27A54915 mdpi.com
Indole-curcumin derivative 27HeLa4 mdpi.com
Indole-curcumin derivative 27Hep-212 mdpi.com
Indole-thiazolidinedione-triazole 26HePG-24.43 mdpi.com
Indole-thiazolidinedione-triazole 26HCT-1164.46 mdpi.com
Indole-thiazolidinedione-triazole 26PC-38.03 mdpi.com
Indole-thiazolidinedione-triazole 26MCF-73.18 mdpi.com
Indole-chalcone/camptothecin prodrug 14HCT-1160.15 mdpi.com
Indole-chalcone/camptothecin prodrug 14PTX-resistant HCT-1160.25 mdpi.com
Indole conjugate (R = 2,4-Cl₂)MCF-712.2 mdpi.com
Indole conjugate (R = 4-NO₂)MCF-714.5 mdpi.com
Indole conjugate (R = 2,4-Cl₂)HepG214.8 mdpi.com
Indole conjugate (R = 4-NO₂)HepG218.3 mdpi.com
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative 10bA5490.012 nih.govtandfonline.com
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative 10bK5620.010 nih.govtandfonline.com
Indole-1,2,4-triazole scaffold 8bHep-G2(10.99 ± 0.59)% cell viability nih.gov

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Cellular Mechanistic Pathways of Action

Understanding how these compounds kill cancer cells is crucial for their development as therapeutic agents. Research has pointed to several cellular mechanisms initiated by this compound derivatives.

Apoptosis Induction: Apoptosis is a form of programmed cell death, a natural process that eliminates damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Studies have shown that some indole derivatives can trigger apoptosis in cancer cells. mdpi.comnih.gov For instance, certain derivatives have been found to induce apoptosis in MCF-7 breast cancer cells and hepatocellular carcinoma cells. mdpi.com One potent MCT1 inhibitor, compound 24, was found to induce apoptosis in A-549 cancer cells. nih.gov

Cell Cycle Modulation: The cell cycle is the series of events that take place in a cell leading to its division and duplication. Disrupting the cell cycle is another effective strategy to inhibit cancer growth. Some this compound derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase. nih.gov This arrest prevents the cancer cells from dividing and proliferating. For example, specific arylthioindole derivatives arrested over 80% of HeLa cells in the G2/M phase of the cell cycle. nih.gov Similarly, a novel indole derivative was found to block the cell cycle in the G2/M phase in A549 and K562 cells. nih.govtandfonline.com

Targeting Specific Oncogenic Biomolecules

The anticancer activity of these indole derivatives is often linked to their ability to interact with and inhibit the function of specific molecules that are crucial for cancer cell survival and growth.

Tubulin Polymerization Inhibition: Tubulin is a protein that assembles into microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle required for cell division. Some indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death. nih.gov

Receptor Tyrosine Kinase Modulation: Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Aberrant RTK activity is a common feature of many cancers. Some indole derivatives have been investigated for their potential to inhibit RTKs, such as Src tyrosine kinase. nih.gov

Kinase Inhibition: In addition to RTKs, other kinases are also involved in cancer development. The Hedgehog signaling pathway, for example, is implicated in certain cancers. Some indole derivatives have been shown to inhibit this pathway by targeting the Smoothened (SMO) receptor. nih.govelsevierpure.com

Strategies for Overcoming Drug Resistance in Cancer Models

A major challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to treatment. Researchers are exploring the potential of this compound derivatives to overcome this resistance. nih.gov Some indole derivatives have shown activity against drug-resistant cancer cells. mdpi.comnih.gov For instance, a newly identified indole derivative has demonstrated the ability to inhibit drug-resistant tumor growth by suppressing the Hedgehog signaling pathway. elsevierpure.com This compound was effective against a mutant form of the SMO receptor that confers resistance to other drugs. elsevierpure.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising activity against a range of pathogenic microorganisms. ontosight.ainih.govcardiff.ac.uk

Broad-Spectrum Activity Against Pathogenic Microorganisms

Candida Species: Several indole derivatives have shown significant antifungal activity against various Candida species, which are a common cause of fungal infections in humans. nih.gov A novel 1,2,4-triazole-indole hybrid molecule, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol), exhibited broad-spectrum activity against Candida species, including those with low susceptibility to the commonly used antifungal drug fluconazole (B54011). nih.govnih.gov This compound was found to be more potent than fluconazole against C. glabrata, C. krusei, and C. albicans. nih.gov The mechanism of its antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, and the inhibition of phospholipase A2-like activity. nih.gov

Gram-Positive and Gram-Negative Bacteria: Studies have shown that some 2-phenyl-1H-indole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsonline.com Interestingly, Gram-negative bacteria appeared to be more susceptible to these compounds. ijpsonline.com Other research has also highlighted the broad-spectrum antimicrobial activity of new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, with MIC values ranging from 3.125-50 µg/mL against the tested microorganisms. nih.gov

The following table provides a summary of the antimicrobial and antifungal activity of selected indole derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol)C. glabrata0.25 (MIC₉₀) nih.gov
(2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol)C. krusei0.125 (MIC₉₀) nih.gov
(2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol)C. albicans0.5 (MIC₉₀) nih.gov
Indole-triazole derivative 3dVarious microorganisms3.125-50 nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Inhibition of Essential Microbial Biosynthetic Pathways (e.g., Ergosterol Biosynthesis)

One of the key mechanisms through which this compound derivatives exhibit their antimicrobial, particularly antifungal, activity is by inhibiting essential biosynthetic pathways in microbes. A prime target for these compounds is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and function of fungal cell membranes.

A notable example is the compound (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, a novel 1,2,4-triazole-indole hybrid molecule. nih.govtandfonline.comtandfonline.comnih.govresearchgate.net This derivative has demonstrated potent, broad-spectrum activity against various Candida species, including those with low susceptibility to fluconazole. nih.govtandfonline.comtandfonline.comresearchgate.net Its mechanism of action has been identified as the inhibition of ergosterol biosynthesis. nih.govtandfonline.comtandfonline.comresearchgate.net At a remarkably low concentration of 4 ng/mL, this compound was found to inhibit ergosterol production by 82% and lead to the accumulation of 14α-methyl sterols, a result comparable to that of fluconazole but at a much higher concentration. nih.govtandfonline.com This potent inhibition of a vital fungal pathway highlights the potential of this class of compounds as effective antifungal agents. nih.govtandfonline.com Further studies on other indole derivatives have also pointed towards ergosterol biosynthesis as a key target. researchgate.netacs.org

Modulation of Microbial Virulence Factors (e.g., Phospholipase A2-like Activity)

Beyond disrupting essential metabolic pathways, this compound derivatives can also modulate the virulence factors of microbes, thereby reducing their pathogenicity. One such virulence factor is phospholipase A2 (PLA2)-like activity, which plays a role in various cellular processes in fungi, including membrane formation and sporulation. nih.govtandfonline.com

Analysis of Microbe-Compound Interaction Dynamics

Understanding the dynamics of how these compounds interact with microbes is crucial for developing effective therapeutic strategies. Research has shown that a combination of indole and its derivatives can be lethal to the nematode Caenorhabditis elegans when exposed to pathogenic E. coli. plos.org Interestingly, these same molecules can downregulate bacterial processes important for pathogenesis in mammals, including motility and biofilm formation. plos.org This suggests a complex interplay where the compounds can have different effects depending on the biological context.

Anti-Inflammatory Modulations

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant anti-inflammatory effects. Inflammation is a complex biological response, and these compounds appear to modulate it through multiple pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)

A key aspect of the anti-inflammatory activity of these indole derivatives is their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tandfonline.comnih.gov A study on novel indole-dithiocarbamate compounds revealed that most of them exhibited high potency in inhibiting the release of both TNF-α and IL-6. tandfonline.comnih.gov One particular compound demonstrated a dose-dependent inhibition of both cytokines and effectively suppressed their expression at the mRNA level in lung tissues. tandfonline.comnih.gov Other research has also shown that certain indole derivatives can significantly reduce the levels of TNF-α, with some compounds showing better inhibitory activity than the standard drug indomethacin (B1671933). jst.go.jp

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory effects of this compound derivatives are also mediated through the regulation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

2-phenylindole (B188600) has been identified as an inhibitor of both nitrite (B80452) production and NF-κB, a crucial transcription factor in the inflammatory response. nih.gov This has led to the synthesis and optimization of novel derivatives with enhanced inhibitory potential against both nitric oxide synthase and NF-κB. nih.gov Furthermore, some indole derivatives have been shown to be selective inhibitors of COX-2, an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation. nih.govbohrium.comnih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, and some compounds showed significant anti-inflammatory activity with selective inhibition of COX-2 expression. nih.gov Docking studies have further revealed the potential of these compounds to bind to the COX-2 enzyme. nih.gov Other studies have confirmed the ability of various indole derivatives to inhibit COX-2 and other inflammatory mediators. tandfonline.comresearchgate.net

Receptor-Ligand Interactions and Allosteric Modulation

The biological effects of this compound derivatives can also be attributed to their interactions with specific receptors, sometimes acting as allosteric modulators. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's activity.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation Studies

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key target in drug discovery due to its role in various physiological processes. mdpi.com However, the therapeutic use of direct (orthosteric) CB1 receptor ligands is often limited by psychoactive side effects. mdpi.com Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a promising alternative for fine-tuning receptor activity. mdpi.comunc.edu

The first allosteric modulators of the CB1 receptor to be identified were a series of indole derivatives from Organon, including Org27569, Org29647, and Org27759. mdpi.comunc.edunih.gov These compounds, characterized as 5-substituted indole-2-carboxamides, demonstrated the ability to enhance the binding of CB1 agonists while functionally acting as negative allosteric modulators (NAMs), meaning they inhibit the functional response of the agonist. nih.govconsensus.appnih.gov

Specifically, Org27569, the most extensively studied of the trio, has been shown to increase the binding of the CB1 agonist [³H]CP 55,940 while reducing its functional efficacy. mdpi.comnih.gov This dual activity highlights the complex nature of allosteric modulation. mdpi.com Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide scaffold is a viable foundation for developing CB1 receptor allosteric modulators. nih.gov For instance, research has shown that a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position enhance the modulatory potency of these compounds. unc.edu One such derivative demonstrated an IC₅₀ value of 79 nM, a significant improvement over the parent compounds. unc.edu

Further research has led to the development of other indole-based allosteric modulators. For example, a series of N-phenylethyl-1H-indole-2-carboxamides were synthesized, with compounds bearing a dimethylamino or piperidinyl group at position 4 of the phenethyl moiety and a chlorine atom at position 5 of the indole ring showing maximum stimulatory activity on CB1. acs.org Another promising compound, GAT100, a negative allosteric modulator, has been shown to be more potent and effective than Org27569. mdpi.com

CompoundChemical ClassModulatory EffectKey FindingsCitations
Org27569Indole-2-carboxamideNegative Allosteric Modulator (NAM)Increases agonist binding, decreases functional response. mdpi.comnih.govnih.gov
Org29647Indole-2-carboxamideNegative Allosteric Modulator (NAM)Similar profile to Org27569. mdpi.comnih.gov
Org27759Indole-2-carboxamideNegative Allosteric Modulator (NAM)Structurally related to Org27569. mdpi.comnih.gov
GAT100Indole derivativeNegative Allosteric Modulator (NAM)More potent and effective than Org27569. mdpi.com
PSNCBAM-1Urea derivativeNegative Allosteric Modulator (NAM)Similar pharmacological profile to Org27569. mdpi.com

Interactions with Other G-Protein Coupled Receptors (GPCRs)

While the primary focus has been on CB1 receptors, the versatile indole scaffold has the potential to interact with a wide range of other GPCRs. The ability of indole derivatives to mimic peptide structures makes them attractive candidates for targeting various receptors. jocpr.com Research into the broader GPCR activity of this compound derivatives is an ongoing area of investigation. The structural similarities to known ligands for other GPCRs suggest that these compounds could exhibit a wider range of pharmacological activities.

Other Investigated Biological Activities of Dichlorophenyl Indole Derivatives

Beyond their interactions with GPCRs, derivatives of 2-phenylindole, including those with a dichlorophenyl substitution, have been explored for a variety of other therapeutic applications. omicsonline.orgnih.gov

Several studies have investigated the anticonvulsant potential of indole derivatives. nih.govpharmacophorejournal.com A series of indole derivatives synthesized from 2-phenyl-1H-indole were tested for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.compharmacophorejournal.com Some of these compounds showed significant activity against both models. pharmacophorejournal.compharmacophorejournal.com For example, one derivative, 1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one, emerged as a promising lead compound. pharmacophorejournal.com

In another study, a series of substituted 2-phenylindole derivatives were synthesized and screened using a maximal electroshock model. researchgate.net Compounds with specific substitutions exhibited moderate activity against the extensor seizure phase. researchgate.net Docking studies suggested that these compounds may exert their effects through interactions with GABA-A and AMPA-sensitive glutamate (B1630785) receptors. researchgate.net

Compound SeriesTest ModelKey FindingsCitations
Derivatives of 2-phenyl-1H-indoleMES and scPTZSome compounds showed significant anticonvulsant activity. pharmacophorejournal.compharmacophorejournal.com
Substituted 2-phenylindolesMaximal ElectroshockModerate activity against extensor seizure phase. researchgate.net
Tetracyclic indole derivativesRat Maximal ElectroshockSeveral compounds showed good activity. nih.gov

The indole scaffold is a key component in several antiviral drugs, and research continues to explore new indole derivatives for their antiviral potential. frontiersin.orgnih.govnih.gov Indole-containing drugs are being developed to combat a range of viral infections, including HIV and hepatitis C virus (HCV). frontiersin.orgnih.gov

Derivatives of 2-phenylindole have shown potent anti-HBV activity by inhibiting viral replication and suppressing the secretion of the hepatitis B surface antigen (HBsAg). omicsonline.orgomicsonline.org Studies have also reported that some 2-phenylindole derivatives exhibit potent anti-HIV activity. omicsonline.org The broad-spectrum antiviral properties of the indole nucleus make it a valuable pharmacophore in the development of new antiviral agents. nih.gov

Diabetes is a chronic condition often managed by controlling blood glucose levels. mdpi.com One therapeutic approach is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.gov Several studies have investigated indole derivatives as potential α-glucosidase inhibitors. nih.govuri.edujksus.org

A study on triazole-clubbed indole derivatives identified compounds with potent α-glucosidase inhibitory activity, with some showing greater potency than the standard drug acarbose. nih.gov Molecular docking studies suggested that these compounds interact with key amino acid residues in the active site of the enzyme. nih.gov Another study on thiazolidinone-based indole derivatives also identified potent dual inhibitors of α-amylase and α-glucosidase. mdpi.com The discovery of novel indole derivatives as α-glucosidase inhibitors presents a promising avenue for the development of new antidiabetic agents. google.com

Compound SeriesEnzyme TargetKey FindingsCitations
Triazole clubbed indole derivativesα-GlucosidasePotent inhibition, some more so than acarbose. nih.gov
Thiazolidinone-based indole derivativesα-Amylase and α-GlucosidaseIdentified potent dual inhibitors. mdpi.com
Oleanolic acid indole derivativesα-GlucosidaseSuperior inhibitory effects compared to parent compounds. uri.edu
Indole-pyrimidine based heterocyclesα-Glucosidase and α-AmylaseExcellent inhibitory activity reported. jksus.org

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the development of new antimalarial agents. nih.govmalariaworld.org Indole derivatives have shown promise as a source of novel antimalarial compounds. nih.govmalariaworld.orgnih.gov

Several synthetic indole derivatives have been reported to exhibit potent antimalarial activity. nih.gov For example, a 2-phenylindole derivative was synthesized and showed antiparasitic activity against Plasmodium falciparum in the micromolar range. mdpi.com Other studies have identified indole-based compounds that are active against chloroquine-resistant strains of Plasmodium, suggesting novel mechanisms of action. nih.gov The indole moiety is considered a valuable template for the design of new and effective antimalarial drugs. malariaworld.org

Antitubercular Activity

Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb), including drug-sensitive and resistant strains. The inclusion of a 2,4-dichlorophenyl group is a recurring structural feature in compounds with potent antitubercular properties.

Research into arylcarboxamide derivatives has identified compounds with significant activity. nih.gov For instance, while N-naphthamide derivatives were found to be highly active, the investigation of other aryl amides, such as 4-arylthiazole-2-carboxamides, also yielded promising results. The 4-(2,4-dichlorophenyl)thiazole derivative 18b showed an antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 9.82 μM, which was twofold less active than the first-line drug ethambutol. rsc.org This highlights the importance of the dihalosubstituted-indole nucleus in achieving such activity. nih.gov These compounds are thought to target the mycobacterial membrane protein Large 3 (MmpL3). rsc.org

Furthermore, studies on N-alkylated indole chalcones have shown that modifications to the indole nitrogen can influence antitubercular potency. ijpsjournal.com Compounds such as (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one and (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-pentyl-1H-indol-3-yl)prop-2-en-1-one displayed significant activity against the H37Rv strain of Mtb, with MIC values of 04 µg/mL and 08 µg/mL, respectively. ijpsjournal.com Another related structure, 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine, exhibited excellent anti-TB activity with a MIC value of 6.25 µg/mL. nih.gov

A specific derivative, 2-(2,4-dichlorophenyl)-6-fluoro-1H-indol-3-ylmethanone, was evaluated for its activity against Mycobacterium tuberculosis H37Rv and a multi-drug resistant strain, showing notable efficacy. researchgate.net

Table 1: Antitubercular Activity of this compound Derivatives and Related Compounds
Compound NameTarget OrganismMIC ValueReference
4-(2,4-dichlorophenyl)thiazole derivative 18b M. tuberculosis9.82 &micro;M rsc.org
4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholineM. tuberculosis6.25 &micro;g/mL nih.gov
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-oneM. tuberculosis H37Rv04 &micro;g/mL ijpsjournal.com
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-pentyl-1H-indol-3-yl)prop-2-en-1-oneM. tuberculosis H37Rv08 &micro;g/mL ijpsjournal.com

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing the symptoms of Alzheimer's disease. Various derivatives incorporating the this compound structure have been synthesized and evaluated for this purpose.

A series of cinnamic acid derivatives linked to triazole acetamides revealed that compound 10j , which contains a 2,4-dichlorophenyl substituent, was a potent inhibitor of BChE with a half-maximal inhibitory concentration (IC50) of 11.99 ± 0.53 µM. researchgate.net Kinetic studies of this compound indicated a mixed-type inhibition pattern against BChE. researchgate.net

Similarly, benzofuran-triazole hybrids have been investigated. Compound 10e , 2-((5-(5-Bromobenzofuran-2-yl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide, showed an AChE inhibitory activity with an IC50 value of 1.98 ± 0.25 μM. mdpi.comnih.gov

Thiazolylhydrazone derivatives have also been explored as cholinesterase inhibitors. One such compound, N'-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetohydrazide, demonstrated inhibitory activity against both AChE and BChE, with IC50 values of 25.5 µM and 80 µM, respectively. nih.gov

Table 2: Anticholinesterase Activity of this compound Derivatives and Related Compounds
Compound NameEnzymeIC50 Value (&micro;M)Reference
3-(4-((1-(2-((2,4-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxyphenyl)acrylic acid (10j )BChE11.99 &plusmn; 0.53 researchgate.net
2-((5-(5-Bromobenzofuran-2-yl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (10e )AChE1.98 &plusmn; 0.25 mdpi.comnih.gov
N'-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetohydrazideAChE25.5 nih.gov
BChE80 nih.gov

Potential in Neurodegenerative Disease Interventions

The potential of this compound derivatives extends beyond simple cholinesterase inhibition to broader applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This involves targeting multiple pathways, including oxidative stress, neuroinflammation, and the aggregation of pathological proteins.

Many cholinesterase inhibitors are developed with the explicit goal of treating Alzheimer's disease. nih.gov The ability of these compounds to increase acetylcholine (B1216132) levels in the brain is crucial for cognitive function. nih.gov Beyond this, indole-based compounds have shown direct neuroprotective properties. Studies using SH-SY5Y neuroblastoma cells demonstrated that certain indole derivatives can protect against oxidative stress induced by hydrogen peroxide and cytotoxicity induced by amyloid-beta fragments. nih.gov

For Parkinson's disease, a key target is monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine (B1211576). A novel compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was synthesized and found to be a highly potent and selective inhibitor of MAO-B, with an IC50 value of 0.036 µM. mdpi.comresearchgate.net Its high selectivity over the MAO-A isoform (IC50 = 150 µM) makes it a promising candidate for developing new therapeutics for Parkinson's disease. mdpi.comresearchgate.net

Further research into related structures has identified a 2-(3,4-dichlorophenyl)-9-methoxy-11H-indolisino[8,7-β]indole derivative with a high binding affinity for the dopamine D2 receptor, suggesting another avenue for neuroprotective intervention. he.com.br Additionally, a novel indole-derived agonist of the nuclear receptor Nurr1, 5-chloro-N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide (28 ), has been shown to induce the expression of neuroprotective genes, offering protection against neurotoxins and oxidative stress. nih.gov

Biochemical Pathway Interventions and Enzymatic Inhibition Profiles

The therapeutic potential of this compound derivatives is rooted in their ability to interact with and inhibit a variety of enzymes and biochemical pathways.

As detailed above, these compounds are effective inhibitors of cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B) , which are key targets in neurodegenerative disorders. researchgate.netnih.govmdpi.comresearchgate.net

In the context of infectious diseases, the primary target for the antitubercular activity of indole-2-carboxamide derivatives is the mycobacterial membrane protein Large 3 (MmpL3) . rsc.org This protein is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.

A hybrid molecule, (2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, has been identified as an inhibitor of ergosterol biosynthesis and phospholipase A2-like activity in Candida species, demonstrating its potential as an antifungal agent. nih.gov

Furthermore, indole Schiff base derivatives containing a 2,4-dichlorophenyl substitution have shown inhibitory activity against cyclooxygenase (COX) enzymes , suggesting potential anti-inflammatory applications. mdpi.com Other research has pointed to the inhibition of tubulin polymerization by arylthioindole (ATI) derivatives, a mechanism crucial for anticancer activity. nih.gov

Table 3: Enzymatic and Pathway Inhibition by this compound Derivatives
Compound/Derivative ClassEnzyme/Pathway InhibitedTherapeutic AreaReference
Cinnamic acid and Benzofuran-triazole derivativesAChE, BChENeurodegenerative Disease researchgate.netmdpi.com
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-BNeurodegenerative Disease mdpi.comresearchgate.net
Indole-2-carboxamidesMmpL3Tuberculosis rsc.org
(2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-olErgosterol Biosynthesis, Phospholipase A2Antifungal nih.gov
Indole Schiff base derivativesCyclooxygenase (COX)Anti-inflammatory mdpi.com
Arylthioindole (ATI) derivativesTubulin PolymerizationAnticancer nih.gov
5-Chloro-N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide (28 )Nurr1 (Agonist)Neurodegenerative Disease nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

A literature search did not yield any molecular docking studies specifically for 2-(2,4-dichlorophenyl)-1H-indole. This type of analysis is fundamental for predicting how a ligand might bind to a biological target, such as a protein receptor or enzyme. Future research in this area would involve docking the compound into the active sites of various targets to calculate binding affinities (scoring functions) and visualize the precise intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations provide insight into the dynamic behavior of a molecule over time, either alone in solution or as part of a complex with a biological target. Such a study would reveal the conformational flexibility of the molecule, the stability of its binding pose within a receptor, and could be used to calculate binding free energies, offering a more rigorous assessment of binding affinity than docking alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Specific Density Functional Theory (DFT) calculations for this compound have not been reported. DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. A DFT analysis would yield crucial data on the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and charge distribution. This information is key to understanding the molecule's intrinsic stability and predicting its sites of reactivity. While DFT has been applied to many indole (B1671886) derivatives, data for this specific compound is unavailable. tandfonline.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Pre-clinical Assessment

An in silico ADMET profile for this compound is not available in the scientific literature. This predictive modeling is essential in early-stage drug development to evaluate a compound's potential as a drug candidate. The analysis forecasts properties such as oral bioavailability, blood-brain barrier penetration, metabolic pathways, and potential toxicities. The absence of this data means that the pharmacokinetic profile of this compound remains computationally uncharacterized.

Future Directions and Research Perspectives for 2 2,4 Dichlorophenyl 1h Indole

Rational Design and Synthesis of Novel 2-(2,4-Dichlorophenyl)-1H-indole Analogues with Enhanced Bioactivity

The rational design of novel analogues based on the this compound scaffold is a primary focus for enhancing bioactivity and selectivity. doi.org This involves the strategic modification of the core structure to improve interactions with biological targets. Future research will likely concentrate on several key areas of chemical modification.

One promising approach is the substitution at various positions on the indole (B1671886) ring. The indole nucleus is a versatile scaffold, and the introduction of different functional groups can significantly alter the compound's pharmacological profile. mdpi.comresearchgate.net For instance, the synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck has been shown to be an effective method for creating a diversity of molecules. nih.gov Applying these techniques to the this compound core could yield novel derivatives with enhanced potency.

Another area of exploration is the modification of the 2,4-dichlorophenyl moiety. Altering the substitution pattern on this phenyl ring or replacing it with other halogenated or non-halogenated aromatic systems could lead to improved binding affinity and selectivity for specific biological targets. The synthesis of derivatives with different substituents on the phenyl ring has been a successful strategy for other heterocyclic compounds. rsc.org

Furthermore, the development of novel synthetic methodologies will be crucial. Efficient, high-yield synthetic routes are essential for producing a wide range of analogues for biological screening. doi.orgnih.gov For example, multistep procedures starting from indole-3-carbaldehyde have been used to create novel indole derivatives. doi.org

Analogue Type Synthetic Strategy Potential Enhancement
Substituted Indole Ring AnaloguesCross-coupling reactions (e.g., Sonogashira, Suzuki)Improved target binding and selectivity
Modified Phenyl Ring AnaloguesSubstitution or replacement of the dichlorophenyl groupEnhanced potency and altered pharmacological profile
Novel Heterocyclic Fused AnaloguesCyclization reactions to form polycyclic structuresCreation of entirely new chemical entities with unique bioactivities

Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways

While this compound and its derivatives have shown promise in areas like anticancer and anti-infective research, there is significant potential for discovering new biological targets and elucidating novel mechanisms of action. researchgate.netnih.gov Future research will likely move beyond established activities to explore a broader therapeutic landscape.

A key direction is the screening of this compound analogues against a wider array of biological targets. The indole scaffold is present in molecules that interact with a multitude of receptors and enzymes. researchgate.netresearchgate.net High-throughput screening campaigns against diverse target classes, including kinases, proteases, and G protein-coupled receptors (GPCRs), could uncover previously unknown activities. acs.org For example, some indole derivatives have been identified as inhibitors of Murine Double Minute 2 (MDM2), a key protein in cancer pathways. mdpi.com

Investigating the detailed molecular mechanisms of action is also a critical research avenue. For compounds that show promising activity, understanding how they interact with their biological targets at a molecular level is essential for further optimization. This can involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein. Such structural information is invaluable for structure-based drug design. acs.org

Furthermore, exploring the potential for these compounds to modulate cellular signaling pathways in novel ways is a promising area. For instance, some indole derivatives have been found to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. nih.gov Delving deeper into the specific proteins and pathways affected by this compound analogues could reveal new therapeutic strategies.

Integration of Advanced Computational Approaches for Structure-Based Drug Design

The integration of advanced computational methods is set to revolutionize the discovery and development of drugs based on the this compound scaffold. emanresearch.orgnih.gov Computer-Aided Drug Design (CADD) encompasses a range of techniques that can accelerate the design-synthesis-testing cycle. scielo.org.mx

Structure-Based Drug Design (SBDD) will be particularly important. nih.gov When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how different analogues of this compound will bind to the target. acs.orgnih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. Molecular docking has been successfully used to study the interactions of spiroxindoles with the MDM2 receptor. mdpi.com

In cases where the target structure is unknown, Ligand-Based Drug Design (LBDD) methods can be employed. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding and the conformational changes that occur upon ligand binding. nih.gov Additionally, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. emanresearch.orgnih.gov

Computational Approach Application Benefit
Molecular Docking (SBDD)Predicting binding modes and affinities of analogues to target proteins. nih.govPrioritization of compounds for synthesis.
QSAR (LBDD)Predicting the biological activity of novel analogues based on their structure.Guiding the design of more potent compounds.
Molecular Dynamics (MD) SimulationsStudying the stability and dynamics of ligand-receptor complexes. nih.govUnderstanding the molecular basis of interaction.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles. emanresearch.orgEarly identification of candidates with good drug-like properties.

Development of Multifunctional Hybrid Molecules Incorporating the this compound Scaffold

A highly innovative future direction is the development of multifunctional hybrid molecules that incorporate the this compound scaffold. researchgate.net This molecular hybridization approach involves covalently linking two or more pharmacophores to create a single molecule with multiple biological activities. nih.gov This can lead to compounds with enhanced efficacy, improved selectivity, and the potential to overcome drug resistance.

The this compound core can be combined with other heterocyclic systems known for their biological activities, such as triazoles, quinolines, or pyrimidines. nih.govnih.govnih.gov For example, a hybrid molecule, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, has been synthesized and tested for its antifungal activity, showing promising results against various Candida species. nih.gov This demonstrates the feasibility and potential of creating hybrid molecules based on the 2-(2,4-dichlorophenyl) and indole moieties.

Another strategy is to link the this compound scaffold to a moiety that targets a different but complementary pathway. In cancer therapy, for instance, a hybrid molecule could be designed to inhibit both a primary tumor growth pathway and a mechanism of drug resistance. The indole scaffold itself has been incorporated into various hybrid molecules with anticancer activity. mdpi.com

The design of these hybrid molecules can be guided by computational methods to ensure that the individual pharmacophores retain their desired binding modes and that the linker is of an appropriate length and flexibility. The synthesis of such complex molecules will require sophisticated chemical strategies. nih.gov

Hybrid Molecule Concept Example Pharmacophore Potential Therapeutic Application
Indole-Triazole Hybrid1,2,4-Triazole (B32235)Antifungal, Antimicrobial nih.gov
Indole-Quinoline HybridQuinolineAnticancer, Antimalarial nih.gov
Indole-Thiazolidinedione HybridThiazolidinedioneAnticancer, Antidiabetic mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.